2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide
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Overview
Description
2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide typically involves the condensation of 2-acetylthiophene with hydrazinecarbothioamide in the presence of a trimethylsilyl group. The reaction is carried out in an alcoholic medium, often using ethanol as the solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete condensation .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s thiophene ring can interact with enzymes and proteins, leading to the disruption of cellular functions . Additionally, its hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane: Another thiophene derivative with similar structural features.
2-(Trimethylsilyl)thiophene: A simpler compound with a trimethylsilyl group attached to the thiophene ring.
Uniqueness
2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide is unique due to its combination of a thiophene ring, a trimethylsilyl group, and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
919122-44-4 |
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Molecular Formula |
C10H17N3S2Si |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
[1-(5-trimethylsilylthiophen-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H17N3S2Si/c1-7(12-13-10(11)14)8-5-6-9(15-8)16(2,3)4/h5-6H,1-4H3,(H3,11,13,14) |
InChI Key |
KPZWGRHAORAEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(S1)[Si](C)(C)C |
Origin of Product |
United States |
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